Methoxy-X04 is a fluorescent derivative of Congo red and Chrysamine-G, originally developed as a potential imaging agent for amyloid deposits in vivo. [] It plays a crucial role in Alzheimer's disease (AD) research, specifically in visualizing and quantifying amyloid-β (Aβ) plaques in the brains of living organisms. [, , , , , , , , , , , , , , , , , , , , , , ] Methoxy-X04's fluorescent properties and ability to cross the blood-brain barrier make it a valuable tool for studying amyloid pathology in preclinical models. [, , , , , , , , , , , , , , , , , , , , , , ]
Methoxy-X04 is classified as a fluorescent amyloid-beta probe. It is synthesized from known compounds like Congo Red and Chrysamine-G, which are utilized for their binding properties to amyloid plaques. The compound's chemical formula is , and its molecular weight is approximately 344.4 g/mol. Methoxy-X04 has been identified as a potent imaging agent for Alzheimer's disease, providing insights into the dynamics of amyloid deposition and microglial response in the brain .
The synthesis of Methoxy-X04 has been refined over time to enhance its efficacy as an imaging agent. The original synthesis involved multi-step reactions that could be cumbersome and yield varying results. Recent studies have focused on improving these methods to create derivatives with higher binding affinities and better pharmacokinetic profiles.
The molecular structure of Methoxy-X04 features a central aromatic system with multiple conjugated double bonds, which contributes to its fluorescent properties. The presence of methoxy groups enhances its lipophilicity, allowing better penetration across the blood-brain barrier.
Methoxy-X04 undergoes specific interactions with amyloid-beta fibrils in the brain. These interactions can be characterized as follows:
The mechanism by which Methoxy-X04 operates involves several key steps:
Methoxy-X04 exhibits several notable physical and chemical properties:
Methoxy-X04 has significant applications in neuroscience research:
Methoxy-X04 (C₂₃H₂₀O₃; MW 344.4 Da) is a lipophilic derivative of Congo Red and Chrysamine G, engineered for enhanced blood-brain barrier (BBB) penetration and selective binding to amyloid aggregates [2] [8]. Its molecular structure features a central 2-methoxy-1,4-phenylene core flanked by two phenol groups connected via conjugated ethenediyl linkers. This planar configuration allows Methoxy-X04 to intercalate into the repetitive cross-β-sheet motifs characteristic of amyloid fibrils through hydrophobic interactions and π-π stacking [3] [8]. The absence of carboxylic acid groups—present in parent compounds—reduces polarity while preserving affinity for the grooves of β-sheet-rich structures [2].
In situ studies confirm Methoxy-X04’s specificity for pathological amyloid conformations. It labels dense-core plaques, neurofibrillary tangles, and cerebrovascular amyloid in Alzheimer’s disease (AD) models but shows negligible binding to monomeric or non-fibrillar Aβ species [3] [6]. This selectivity arises from its molecular rigidity, which aligns with the ordered, sterically zippered residues of amyloid fibrils, excluding binding to disordered protein aggregates [8].
Table 1: Structural Features Enabling Methoxy-X04 Selectivity
Structural Element | Role in Amyloid Recognition |
---|---|
Conjugated ethenediyl linkers | Facilitate π-stacking with aromatic residues in β-sheets |
Phenol termini | Form H-bonds with backbone carbonyls of amyloid fibrils |
Methoxy group | Enhances lipophilicity without steric hindrance |
Planar configuration | Allows insertion into fibrillar grooves |
Methoxy-X04 exhibits high-affinity binding to fibrillar Aβ, with a competitive inhibition constant (Ki) of 26.8 nM—comparable to Chrysamine-G (Ki = 25.3 nM) but with superior brain pharmacokinetics [2] [8]. This affinity is quantified via displacement assays using radiolabeled Pittsburgh Compound-B (PiB), where Methoxy-X04 effectively competes for the same binding site on synthetic Aβ₄₂ fibrils [3]. Kinetic analyses reveal pseudo-first-order binding with rapid association (<10 minutes) and slow dissociation, consistent with its utility for in vivo imaging [4].
The compound’s binding isotherms follow a Langmuir model, indicating homogeneous binding sites on amyloid fibrils. Saturation binding assays demonstrate a Bₘₐₓ of ~15 pmol/mg protein in AD brain homogenates, reflecting high capacity for amyloid-rich tissues [3]. Methoxy-X04’s fluorescence emission (λₑₘ = 452 nm) increases 20-fold upon fibril binding, enabling quantitative plaque burden measurement via multiphoton microscopy [3] [6].
Table 2: Binding Kinetics of Methoxy-X04 vs. Reference Compounds
Parameter | Methoxy-X04 | Chrysamine-G | Congo Red |
---|---|---|---|
Kᵢ (nM) | 26.8 | 25.3 | 240 |
Association rate (M⁻¹s⁻¹) | 2.1 × 10⁵ | 1.9 × 10⁵ | 8.7 × 10⁴ |
Fluorescence enhancement | 20-fold | 15-fold | 5-fold |
Methoxy-X04’s BBB penetration is attributed to its low molecular weight (344.4 Da) and high lipophilicity (calculated LogP = 3.8) [2] [5]. Unlike Congo Red, which contains sulfonate groups limiting passive diffusion, Methoxy-X04 lacks ionizable moieties, favoring transcellular transport via passive diffusion [8]. In silico predictions using atom-attention Message Passing Neural Networks (AA-MPNN) classify Methoxy-X04 as a strong BBB penetrator (permeability score >0.95), corroborated by in vivo studies showing peak brain concentrations within 30–60 minutes post-IV administration [5].
Once across the BBB, Methoxy-X04 avoids significant efflux by P-glycoprotein (P-gp), a key transporter that restricts many CNS drugs. This is evidenced by <10% reduction in brain uptake in P-gp knockout mice compared to wild-types [7]. The compound’s moderate plasma protein binding (~75%) allows sufficient free fraction for brain entry, while its rapid clearance from blood minimizes background signal during imaging [2].
Table 3: Pharmacokinetic Properties Enabling BBB Penetration
Property | Methoxy-X04 | Implications for BBB Permeability |
---|---|---|
Molecular weight | 344.4 Da | Optimal for passive diffusion (<500 Da) |
LogP (experimental) | 3.7 | High lipophilicity enhances membrane crossing |
Polar surface area | 46 Ų | Low polarity reduces hydrogen bonding |
P-gp substrate | No | Avoids efflux transport |
Mechanistically, BBB permeability is modulated by astrocyte-derived factors (e.g., TGF-β, GDNF) that enhance endothelial tight junction integrity [9]. However, Methoxy-X04’s small size and lipophilicity allow it to traverse the BBB even under pathological conditions where junctional complexes are disrupted, as in cerebral amyloid angiopathy [7] [9]. This enables visualization of vascular amyloid deposits in transgenic mouse models and postmortem human AD brains [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7